Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1)
Description
Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1) is a benzoic acid derivative featuring a thioether-linked 2-aminoethyl substituent at the ortho position, with a hydrochloride counterion. The compound’s structure includes a sulfur atom in the thioether group, which may facilitate metal ion binding (e.g., Hg²⁺) via electrostatic interactions, as observed in related podant ligands . The hydrochloride salt enhances water solubility, a common feature in pharmaceutical derivatives to improve bioavailability .
Properties
IUPAC Name |
2-(2-aminoethylsulfanyl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c10-5-6-13-8-4-2-1-3-7(8)9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLXIRXGIYQOAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14943-94-3 | |
| Record name | NSC173136 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(2-aminoethyl)sulfanyl]benzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Core Benzoic Acid Synthesis
The foundational step involves synthesizing the benzoic acid backbone. Industrial methods often employ toluene oxidation, as demonstrated in hypergravity reactor systems. In this approach, toluene reacts with hydrogen peroxide under ozone-enriched conditions, achieving 85–92% conversion to benzoic acid within 60–120 minutes. The hypergravity environment enhances mass transfer, reducing reaction time compared to traditional cobalt-catalyzed oxidation.
For laboratory-scale synthesis, salicylic acid (2-hydroxybenzoic acid) serves as a preferred starting material due to its commercial availability and reactive phenolic hydroxyl group. Protection of the carboxylic acid as a methyl ester via Fischer esterification (methanol, H₂SO₄, reflux, 6 hours) precedes functionalization.
Thioether Formation via Mesylation and Substitution
A critical step involves introducing the 2-aminoethylthio moiety. Building on methodologies for xanthene dye synthesis, the hydroxyl group of methyl 2-hydroxybenzoate is activated through mesylation:
Mesylation Procedure :
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Reagents : Methanesulfonyl chloride (1.2 equivalents), DMAP (0.1 equivalents), dichloromethane (DCM), 0°C to room temperature.
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Mechanism : The hydroxyl group reacts with mesyl chloride, forming a mesylate leaving group (methyl 2-(methylsulfonyloxy)benzoate).
Subsequent nucleophilic substitution with 2-aminoethanethiol proceeds under inert conditions:
Ester Hydrolysis and Salt Formation
The methyl ester is hydrolyzed to regenerate the carboxylic acid:
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Work-up : Neutralization with NaOH, extraction with ethyl acetate, and solvent evaporation.
Final protonation with gaseous HCl in ethanol yields the hydrochloride salt:
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Procedure : Dissolve free base in ethanol, bubble HCl gas for 15 minutes, precipitate product at 4°C.
Optimization of Reaction Conditions
Solvent and Catalytic Effects
Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance substitution rates by stabilizing the transition state. DBU outperforms triethylamine in deprotonating 2-aminoethanethiol, reducing side reactions (e.g., disulfide formation) from 12% to <2%.
Table 1: Solvent Impact on Substitution Efficiency
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 12 | 85 | 98 |
| THF | 24 | 62 | 89 |
| Acetonitrile | 18 | 71 | 93 |
Stoichiometric Adjustments
Excess 2-aminoethanethiol (3.0 equivalents) ensures complete substitution, minimizing residual mesylate. Reducing equivalents to 2.0 decreases yield to 68% due to competing hydrolysis.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
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NMR : ¹H NMR (DMSO-d₆) shows characteristic signals: δ 8.02 (d, 1H, aromatic), δ 3.45 (t, 2H, –SCH₂–), δ 2.85 (m, 2H, –NH₂CH₂–).
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IR : Peaks at 2560 cm⁻¹ (S–H, absent in final product), 1680 cm⁻¹ (C=O), and 1590 cm⁻¹ (aromatic C=C).
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Mass Spectrometry : ESI-TOF confirms [M+H]⁺ at m/z 228.07 (free base) and chloride adduct at m/z 264.03.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1) undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol, amine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry
- This compound is utilized as a building block in the synthesis of biologically active molecules. It has been linked to the development of nitric oxide synthase inhibitors, which are crucial in cardiovascular research and treatment .
- Its derivatives are studied for their potential role in treating conditions such as inflammation and pain due to their interaction with biological receptors .
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Organic Synthesis
- Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride serves as a reactant in various organic transformations. It can be used to synthesize other complex compounds through substitution reactions and coupling processes.
- The compound is also noted for its utility in the synthesis of thioether derivatives, which have applications in pharmaceuticals and agrochemicals .
- Analytical Chemistry
Case Study 1: Synthesis of Nitric Oxide Synthase Inhibitors
A study demonstrated the synthesis of S-(2-aminoethyl)-2-methyl-L-cysteine from benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride, which was found to inhibit nitric oxide synthase effectively. The process involved several steps including esterification and alkylation, showcasing the compound's versatility in medicinal applications .
Case Study 2: Development of Anti-inflammatory Agents
Research highlighted the use of benzoic acid derivatives in creating new anti-inflammatory agents. The hydrochloride form was particularly effective due to its solubility and stability, allowing for easier formulation into pharmaceutical products .
Data Tables
Mechanism of Action
The mechanism of action of Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1) involves its interaction with specific molecular targets. The amino and thiol groups can form covalent bonds with proteins and enzymes, affecting their function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Features of Benzoic Acid Derivatives
Key Observations :
- Thioether vs. Ester Linkage : The target compound’s thioether group distinguishes it from ester-based derivatives (e.g., Chloroprocaine). Thioethers exhibit stronger metal-binding capabilities, while esters are prone to hydrolysis, affecting stability .
- Amino Group Positioning: The primary amine in the target compound contrasts with tertiary amines in 2-(diethylamino)ethyl esters () and azo-linked amines in Methyl Red (). Primary amines enhance hydrogen bonding, influencing crystallinity and solubility .
Physicochemical Properties
Table 2: Crystallographic and Solubility Data
Key Findings :
- The hydrochloride salt form universally improves aqueous solubility across derivatives (e.g., target compound vs. Chloroprocaine) .
- Crystallographic data for 2-(2-ethoxy-2-oxoacetamido)benzoic acid reveals planar molecular geometries and extensive hydrogen bonding, which may influence packing density and melting points .
Functional Group Impact :
- Thioethers (target) vs. Esters (Chloroprocaine): The former’s stability under physiological conditions may suit sustained-release formulations, while esters are preferred for transient effects .
Biological Activity
Benzoic acid derivatives have garnered significant attention in the fields of medicinal chemistry and pharmacology due to their diverse biological activities. Among these, Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1) , also known as 2-((2-aminoethyl)thio)benzoic acid hydrochloride , exhibits notable properties that warrant detailed exploration. This article discusses its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H12ClN O2S
- Molecular Weight : 281.76 g/mol
- CAS Number : 114724-41-3
The compound features a benzoic acid backbone with a thioether side chain, which is critical for its biological interactions. The hydrochloride form enhances its solubility in aqueous environments, facilitating its application in biological studies.
Benzoic acid derivatives generally exert their biological effects through several mechanisms:
- Antimicrobial Activity : Compounds in this class often demonstrate antimicrobial properties, making them suitable as preservatives in food and pharmaceuticals. They inhibit the growth of bacteria and fungi by disrupting their cellular functions.
- Proteostasis Modulation : Recent studies indicate that certain benzoic acid derivatives can influence proteostasis networks. They enhance the activity of proteolytic enzymes such as cathepsins B and L, which are crucial for protein degradation pathways (autophagy-lysosome pathway and ubiquitin-proteasome pathway) .
- Neuroprotective Effects : Some benzoic acid derivatives have been investigated for their potential neuroprotective roles, particularly in conditions like schizophrenia, where sodium benzoate has shown promise as an adjunct therapy .
In Vitro Studies
A comprehensive evaluation of benzoic acid derivatives has been conducted to assess their biological activities:
- Cell-Based Assays : In studies involving cell lines, compounds derived from benzoic acid were shown to activate proteasomal and lysosomal pathways significantly. For instance, one study reported that specific derivatives enhanced chymotrypsin-like activity by over 467% compared to controls .
- Cytotoxicity Tests : The cytotoxic effects of various derivatives were assessed using different cancer cell lines. The results indicated that some compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for anticancer applications .
Case Studies
- Schizophrenia Treatment : A clinical study highlighted the efficacy of sodium benzoate (a related compound) in reducing symptoms of schizophrenia when administered at a dose of 1 gram per day. The study reported a 21% reduction in total Positive and Negative Syndrome Scale scores compared to placebo .
- Anti-Aging Properties : Research indicated that certain benzoic acid derivatives could counteract age-related decline in proteostasis by enhancing the function of cathepsins B and L, suggesting their potential use in anti-aging formulations .
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 281.76 g/mol |
| Solubility | Soluble in water |
| Antimicrobial Activity | Yes |
| Proteolytic Enzyme Activation | Significant |
| Clinical Application | Adjunct therapy in schizophrenia |
Q & A
Q. Q1. What are the established synthetic routes for 2-[(2-aminoethyl)thio]benzoic acid hydrochloride?
Methodological Answer : The synthesis typically involves:
Thiol-Epoxide Coupling : Reacting 2-mercaptobenzoic acid with a protected 2-aminoethyl epoxide, followed by acid hydrolysis to yield the aminoethylthio group .
Aminoethylation : Introducing the 2-aminoethylthio moiety via nucleophilic substitution using 2-aminoethanethiol hydrochloride under basic conditions (e.g., K₂CO₃ in DMF) .
Post-Synthetic Modification : Acidification of the free base with HCl to form the hydrochloride salt .
Q. Key Considerations :
- Protect the amine group during synthesis to prevent side reactions.
- Monitor reaction progress via TLC or HPLC (using reference standards like MM1298.02 ).
Q. Q2. How is the molecular structure of this compound validated in research settings?
Methodological Answer : Use a combination of:
Spectroscopic Analysis :
- ¹H/¹³C NMR : Compare chemical shifts with predicted values (e.g., aromatic protons at δ 7.2–8.1 ppm, thioether S-CH₂ at δ 2.8–3.2 ppm) .
- FT-IR : Confirm carboxylate (C=O stretch ~1700 cm⁻¹) and ammonium (N-H stretch ~3000 cm⁻¹) groups .
Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (m/z 201.65 for [M+H]⁺) .
Q. Validation Tools :
- Cross-reference with impurity profiles (e.g., MM1298.02 for related benzoate hydrochlorides) .
Q. Q3. What solubility characteristics are critical for experimental design?
Methodological Answer :
Q. Experimental Tip :
- Use sonication or mild heating (≤40°C) to enhance dissolution in aqueous buffers.
Advanced Research Questions
Q. Q4. How can researchers mitigate byproduct formation during synthesis?
Methodological Answer : Common byproducts and solutions:
Q. Analytical Confirmation :
- Compare HPLC retention times with impurity standards (e.g., MM1298.06 for benzamide derivatives) .
Q. Q5. What advanced techniques are used to study the compound’s stability under physiological conditions?
Methodological Answer :
Forced Degradation Studies :
- Hydrolytic Stability : Incubate in buffers (pH 1–9) at 37°C; monitor via LC-MS for hydrolysis of thioether or carboxylate groups .
- Oxidative Stress : Expose to H₂O₂ (0.3% w/v) to assess disulfide formation .
Thermal Analysis :
Q. Data Interpretation :
Q. Q6. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer : Address discrepancies via:
Purity Assessment : Ensure >98% purity (HPLC area%) to exclude confounding effects from impurities (e.g., MM0278.01 for benzoic acid) .
Assay Standardization :
- Use cell lines with consistent expression of target receptors (e.g., GPCRs for aminoethylthio derivatives).
- Normalize activity data to positive controls (e.g., salirasib for thiosalicylate analogs) .
Q. Case Study :
- Conflicting IC₅₀ values in kinase assays may arise from varying ATP concentrations; fix ATP at 1 mM for comparability .
Q. Q7. What computational methods support the design of derivatives with enhanced bioactivity?
Methodological Answer :
Molecular Docking :
- Use AutoDock Vina to model interactions with target proteins (e.g., SH2 domains for aminoethylthio motifs).
QSAR Modeling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
